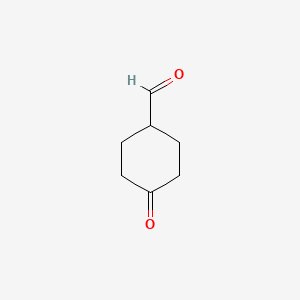

4-Oxocyclohexanecarbaldehyde

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Oxocyclohexanecarbaldehyde can be synthesized through the reaction of 8-(methoxymethylene)-1,4-dioxaspiro[4.5]decane with hydrochloric acid in the presence of water and 1,4-dioxane at room temperature. The reaction mixture is stirred for one hour, followed by partitioning with ethyl acetate and water. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Oxocyclohexanecarbaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted cyclohexanone derivatives.

Wissenschaftliche Forschungsanwendungen

4-Oxocyclohexanecarbaldehyde is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Pharmaceuticals: It is used in the development of pharmaceutical compounds.

Material Science: It is used in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-Oxocyclohexanecarbaldehyde involves its reactivity as an aldehyde and ketone. It can form Schiff bases with amines, undergo nucleophilic addition reactions, and participate in various condensation reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which it is used.

Vergleich Mit ähnlichen Verbindungen

Cyclohexanone: Similar in structure but lacks the aldehyde functional group.

Cyclohexanecarboxaldehyde: Similar in structure but lacks the ketone functional group.

4-Hydroxycyclohexanecarbaldehyde: Similar in structure but contains a hydroxyl group instead of a ketone.

Uniqueness: 4-Oxocyclohexanecarbaldehyde is unique due to the presence of both aldehyde and ketone functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

4-Oxocyclohexanecarbaldehyde, a compound with the molecular formula CHO, has garnered attention in the field of organic chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its antibacterial, antifungal, and potential anticancer properties, supported by case studies and research findings.

Molecular Structure :

- Molecular Formula : CHO

- Molecular Weight : 126.16 g/mol

- Log P (Octanol-Water Partition Coefficient) : Varies between -0.14 and 1.8 depending on the calculation method, indicating moderate lipophilicity .

| Property | Value |

|---|---|

| Molecular Weight | 126.16 g/mol |

| Log P (XLOGP3) | -0.14 |

| Log P (SILICOS-IT) | 1.8 |

| BBB Permeant | Yes |

| CYP Inhibitor | No |

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study highlighted its effectiveness against various Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) that suggests potential as an antibacterial agent .

Antifungal Activity

In addition to its antibacterial effects, this compound has shown antifungal activity against common fungal strains. The compound's mechanism involves disrupting fungal cell wall synthesis, which is crucial for its growth and reproduction .

Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways, although further research is necessary to elucidate these mechanisms fully .

Case Study 1: Antibacterial Efficacy

A study published in Organic Letters evaluated the antibacterial activity of various derivatives of this compound. The results showed that certain modifications to the compound enhanced its efficacy against Staphylococcus aureus and Escherichia coli, with a notable reduction in bacterial viability observed at low concentrations .

Case Study 2: Antifungal Activity Assessment

In a controlled laboratory setting, the antifungal activity of this compound was tested against Candida albicans. The compound exhibited a significant reduction in fungal growth, suggesting its potential application in treating fungal infections .

Case Study 3: Anticancer Activity Exploration

A recent investigation into the anticancer effects of this compound involved testing its effects on human breast cancer cell lines. The study found that the compound inhibited cell proliferation and induced apoptosis, indicating its potential as a therapeutic agent in cancer treatment .

Eigenschaften

IUPAC Name |

4-oxocyclohexane-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c8-5-6-1-3-7(9)4-2-6/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFNKUFOBKQJUEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457497 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96184-81-5 | |

| Record name | 4-oxocyclohexanecarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using organocatalysts in the synthesis of 4-oxocyclohexanecarbaldehyde?

A: Organocatalysts offer a greener and milder approach compared to traditional metal-based catalysts. [, ] The research highlights the use of cinchona thiourea-based modularly designed organocatalysts (MDOs) and pyrrolidine catalysts for synthesizing this compound derivatives. These organocatalysts enable diastereodivergent synthesis, meaning they can selectively produce different diastereomers of the target compound by simply modifying the catalyst or reaction conditions. [, ] This is particularly advantageous for exploring the biological and chemical properties of different diastereomers.

Q2: What is unique about the domino reaction described for the synthesis of this compound derivatives?

A: The research describes a novel domino reaction involving ketones and α,β-unsaturated aldehydes, such as cinnamaldehyde derivatives, to yield this compound derivatives. [, ] This reaction proceeds through an aldol condensation followed by a tandem inter-Michael – intra-Michael addition, effectively constructing the six-membered ring with the desired functional groups in a single synthetic operation. This domino approach simplifies the synthesis, improves efficiency, and reduces the need for multiple steps and purifications.

Q3: How does the choice of catalyst influence the stereoselectivity of the this compound synthesis?

A: The enantioselectivity and diastereoselectivity in the synthesis of this compound are highly dependent on the chosen catalyst. [, ] For instance, using specific chiral cinchona-based organocatalysts allows access to both enantiomers of a particular diastereomer with excellent enantiomeric excess by simply switching the enantiomer of the catalyst used. [] This control over stereochemistry is crucial for potential applications in medicinal chemistry, where different stereoisomers can exhibit distinct biological activities.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.